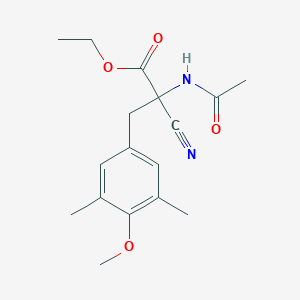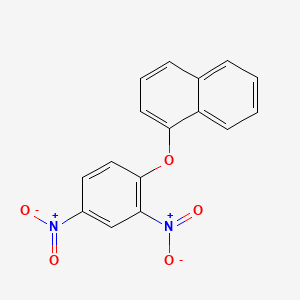
1-(2,4-Dinitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring bonded to a 2,4-dinitrophenoxy group
Preparation Methods
The synthesis of 1-(2,4-Dinitrophenoxy)naphthalene typically involves the reaction of 1-naphthol with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include steps for the recovery and recycling of solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
1-(2,4-Dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The naphthalene ring can undergo oxidation reactions to form naphthoquinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dinitrophenoxy)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenoxy)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, the compound can act as a fluorescence probe by undergoing photoinduced electron transfer (PET) reactions. This mechanism allows it to detect the presence of certain molecules, such as hydrogen sulfide, by exhibiting changes in fluorescence intensity .
Comparison with Similar Compounds
1-(2,4-Dinitrophenoxy)naphthalene can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Both compounds contain nitro groups, but 2,4-Dinitrophenol is known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
Naphthalene-1-acetic acid: This compound is structurally similar but has different functional groups, leading to distinct chemical properties and applications.
1,8-Naphthalimide derivatives: These compounds are used in fluorescence probes and have similar applications in detecting biological molecules.
Properties
CAS No. |
3761-15-7 |
|---|---|
Molecular Formula |
C16H10N2O5 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
1-(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10N2O5/c19-17(20)12-8-9-16(14(10-12)18(21)22)23-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H |
InChI Key |
BCGKQGJTZQCWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


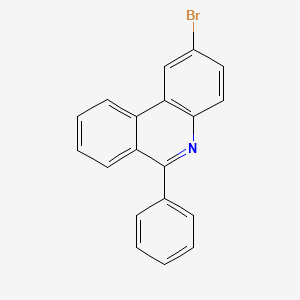
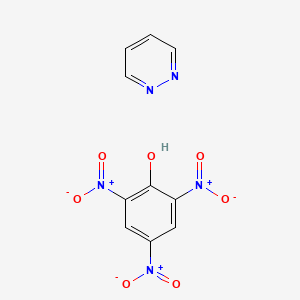

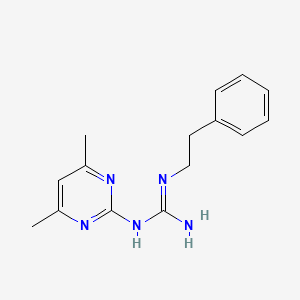
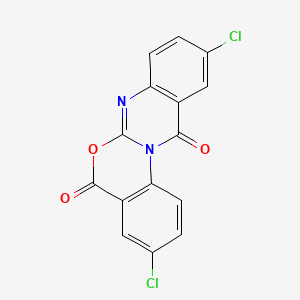

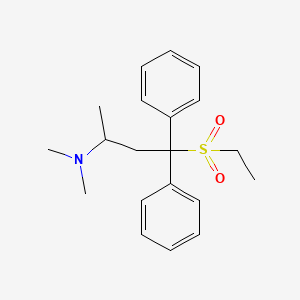
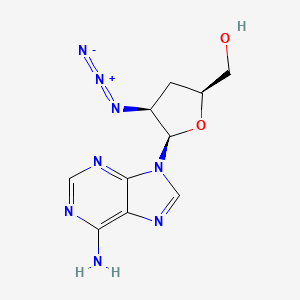


![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)

